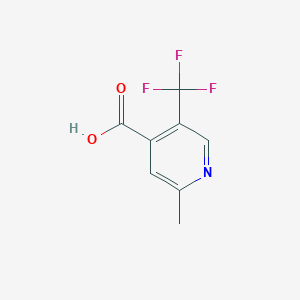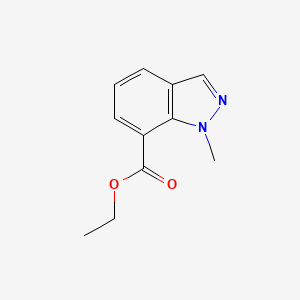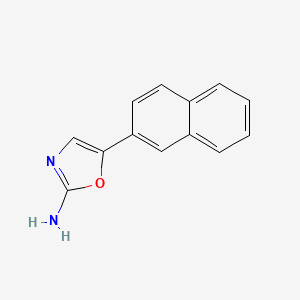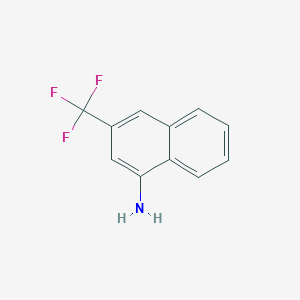
2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-phenyl)-oxazol-4-yl-methylamine is an organic compound that features an oxazole ring substituted with a methoxyphenyl group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-phenyl)-oxazol-4-yl-methylamine typically involves the formation of the oxazole ring followed by the introduction of the methoxyphenyl and methylamine groups. One common method involves the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amine and a suitable dehydrating agent. The reaction conditions often require heating and the use of solvents like toluene or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-phenyl)-oxazol-4-yl-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of reduced heterocycles.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-phenyl)-oxazol-4-yl-methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-Methoxy-phenyl)-oxazol-4-yl-methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
2-Methoxyphenyl piperazine: Known for its applications in medicinal chemistry.
Uniqueness
2-(2-Methoxy-phenyl)-oxazol-4-yl-methylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
885274-29-3 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C11H12N2O2/c1-12-10-7-15-11(13-10)8-5-3-4-6-9(8)14-2/h3-7,12H,1-2H3 |
Clave InChI |
VGNGYBHSISYIJQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=COC(=N1)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)

![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)





![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)

![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)
